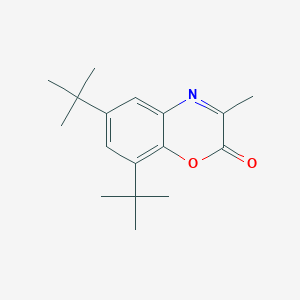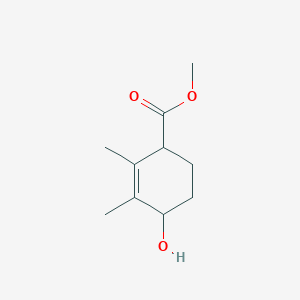
Methyl 4-hydroxy-2,3-dimethylcyclohex-2-ene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-hydroxy-2,3-dimethylcyclohex-2-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclohexene ring substituted with hydroxyl, methyl, and carboxylate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-2,3-dimethylcyclohex-2-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-2,3-dimethylcyclohexanone with methanol in the presence of an acid catalyst to form the ester. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the efficiency and cost-effectiveness of the process.
化学反应分析
Types of Reactions
Methyl 4-hydroxy-2,3-dimethylcyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the cyclohexene ring can be reduced to form a saturated cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 4-oxo-2,3-dimethylcyclohex-2-ene-1-carboxylate.
Reduction: Formation of methyl 4-hydroxy-2,3-dimethylcyclohexane-1-carboxylate.
Substitution: Formation of methyl 4-chloro-2,3-dimethylcyclohex-2-ene-1-carboxylate.
科学研究应用
Methyl 4-hydroxy-2,3-dimethylcyclohex-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 4-hydroxy-2,3-dimethylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their function.
相似化合物的比较
Similar Compounds
Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate: Similar in having a hydroxyl and carboxylate group but differs in the ring structure.
4,4-Dimethyl-2-cyclohexen-1-one: Shares the cyclohexene ring but lacks the hydroxyl and carboxylate groups.
Uniqueness
Methyl 4-hydroxy-2,3-dimethylcyclohex-2-ene-1-carboxylate is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
91057-39-5 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC 名称 |
methyl 4-hydroxy-2,3-dimethylcyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-6-7(2)9(11)5-4-8(6)10(12)13-3/h8-9,11H,4-5H2,1-3H3 |
InChI 键 |
ASASTBTYPQPWMY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(CCC1C(=O)OC)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



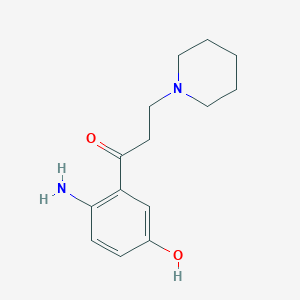
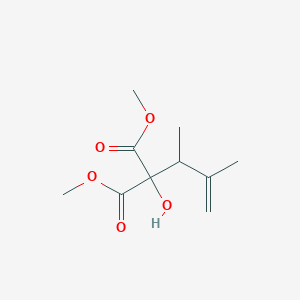
![Tris[2-(4-hydroxybenzoyl)phenyl] phosphite](/img/structure/B14375525.png)


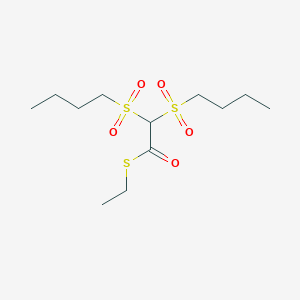

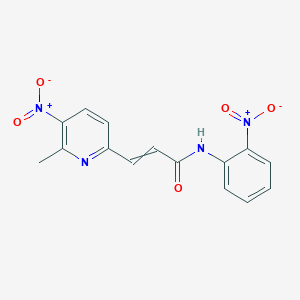
![2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane](/img/structure/B14375552.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide](/img/structure/B14375558.png)

![2-Butylpyrazolo[5,1-a]isoquinoline](/img/structure/B14375562.png)
